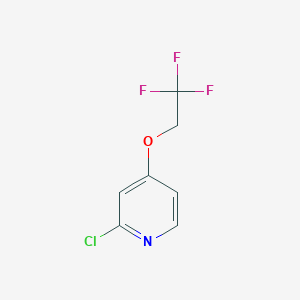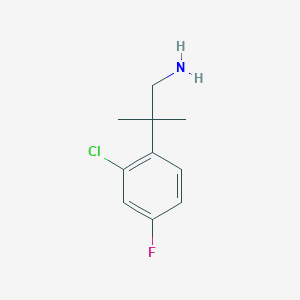
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Übersicht
Beschreibung
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (N-CPPA) is a synthetic organic compound with a wide range of applications. It is a member of the pyridin-2-amine family and is a versatile compound that can be used in various laboratory experiments. N-CPPA is a colorless, odorless, and crystalline solid with a melting point of approximately 105°C. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is utilized in organic synthesis, particularly in Suzuki coupling reactions . The boron atom in the dioxaborolane moiety acts as a coupling partner for cross-coupling to form carbon-carbon bonds, which is fundamental in constructing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, it serves as a building block for the synthesis of potential pharmaceuticals . Its structure can be incorporated into larger molecules that may exhibit biological activity or drug-like properties.
Material Science
The compound’s unique structure makes it suitable for the development of organic electronic materials . Its ability to donate electrons can be harnessed in creating components for organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
Catalysis
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine: can act as a ligand in catalytic systems . It can modulate the activity and selectivity of metal catalysts used in various chemical reactions.
Chemical Sensors
Due to its electron-rich nature, this compound has potential applications in chemical sensing . It could be used to detect the presence of specific ions or molecules by changes in its electronic properties.
Nanotechnology
In nanotechnology, it can be used to functionalize nanoparticles . The compound can be attached to the surface of nanoparticles to modify their interaction with biological systems or to enhance their stability in various environments.
Agricultural Chemistry
This compound may find applications in agricultural chemistry as a precursor for the synthesis of compounds that could act as growth promoters or pesticides .
Environmental Science
Lastly, in environmental science, it could be used in the synthesis of materials for environmental remediation, such as adsorbents for capturing pollutants or catalysts for degradation of hazardous substances .
Wirkmechanismus
Target of Action
A similar compound, n-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is identified as a second-generation btk inhibitor . BTK, or Bruton’s tyrosine kinase, plays a crucial role in B-cell maturation and is involved in signaling pathways leading to cell proliferation and survival .
Mode of Action
Based on its structural similarity to the btk inhibitor mentioned above, it may also act by inhibiting the btk enzyme, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
Given its potential role as a btk inhibitor, it may impact the b-cell receptor signaling pathway, which is crucial for b-cell development, differentiation, and function .
Result of Action
If it acts as a btk inhibitor, it could potentially lead to the disruption of b-cell receptor signaling, affecting b-cell proliferation and survival .
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-18-14(11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTTWAKKRFCHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)







![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)



![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)